4-キノリルオキシアニリン

説明

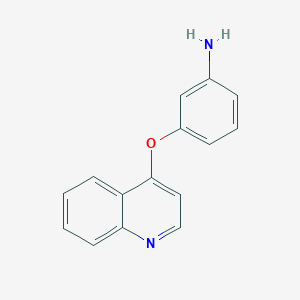

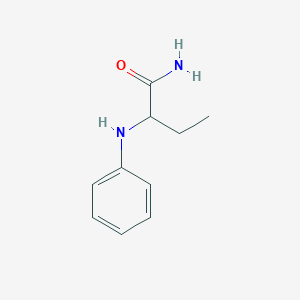

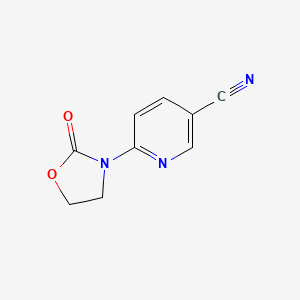

3-(Quinolin-4-yloxy)aniline is a useful research compound. Its molecular formula is C15H12N2O and its molecular weight is 236.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(Quinolin-4-yloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Quinolin-4-yloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん活性

キノリン骨格は、特に抗がん剤の開発において重要なモチーフです。 キノリン構造を持つ化合物は、細胞周期停止、アポトーシス誘導、血管新生阻害、細胞遊走の阻害、核レセプター応答の調節など、さまざまなメカニズムを通じて細胞アポトーシスを活性化し、腫瘍の増殖を阻害することが報告されています .

抗菌および抗真菌特性

キノリン誘導体は、抗菌および抗真菌効果を含む、幅広い生物活性を示します。これらの化合物は、さまざまな病原体に対抗するために使用されており、一部の誘導体は、大腸菌や緑膿菌などの菌株に対して、アンピシリンなどの従来の抗生物質よりも優れた活性を示しています。 aeruginosa .

抗炎症および抗酸化作用

キノリン誘導体の抗炎症および抗酸化特性は、炎症性疾患の治療に役立ちます。 炎症反応を調節し、フリーラジカルを中和する能力は、さまざまな治療用途で利用できます .

抗ウイルスおよび抗寄生虫剤

キノリンおよびキノロンは、強力な抗ウイルスおよび抗寄生虫剤として特定されています。 構造的多様性により、薬剤耐性病原体との闘いにおいて重要な、さまざまな作用機序を通じて高い選択的な活性が可能になります .

神経保護効果

一部のキノリン誘導体は、特にアルツハイマー病などの神経保護に有望であることが示されています。 これらは、アルツハイマー病治療の標的であるアセチルコリンエステラーゼを阻害し、神経疾患の管理に役立つ精神薬理学的特性を示すことが発見されています .

細菌排出ポンプの阻害

キノリン誘導体は、黄色ブドウ球菌のNorAポンプなどの細菌排出ポンプを阻害する能力について研究されています。 この用途は、排出ポンプが細菌が抗生物質を排出させてその効果を回避するメカニズムの1つであるため、抗生物質耐性を克服する上で特に重要です .

作用機序

Target of Action

3-(Quinolin-4-yloxy)aniline is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are known to target a variety of biological compounds, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents . .

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death

Biochemical Pathways

Given that quinoline derivatives are known to inhibit dna synthesis, it’s plausible that 3-(quinolin-4-yloxy)aniline may affect pathways related to dna replication and repair .

Result of Action

Given that quinoline derivatives are known to inhibit dna synthesis, it’s plausible that 3-(quinolin-4-yloxy)aniline may lead to the death of bacterial cells .

生化学分析

Biochemical Properties

Quinoline and its derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the quinoline derivative .

Cellular Effects

Quinoline-based compounds have been shown to have various effects on cells . For example, some quinoline derivatives have been found to inhibit efflux pumps in Staphylococcus aureus, thereby enhancing the effectiveness of antibiotics .

Molecular Mechanism

Quinoline derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

3-quinolin-4-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-11-4-3-5-12(10-11)18-15-8-9-17-14-7-2-1-6-13(14)15/h1-10H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRKMBMIOAEBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)OC3=CC=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282557-70-3 | |

| Record name | 3-(quinolin-4-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide](/img/structure/B1423004.png)

![Methyl 2-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B1423012.png)

![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride](/img/structure/B1423013.png)

![5-Chloro-6-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B1423017.png)